

Application Notes and Protocols: The Role of Sodium Molybdate Dihydrate in Hydrodesulfurization Catalysis

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Compound of Interest

Compound Name: Sodium molybdate dihydrate

Cat. No.: B1682102

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Introduction

Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum refining industry, aimed at removing sulfur from various fuel streams.[1][2] The combustion of sulfur-containing fuels releases sulfur dioxide (SO₂), a major contributor to acid rain and a risk to human health.[1] Consequently, stringent environmental regulations mandate deep desulfurization of fuels like diesel and gasoline. The core of the HDS process relies on robust catalysts, typically composed of molybdenum disulfide (MoS₂), often promoted by cobalt (Co) or nickel (Ni), and supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃).[1][2][3]

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O) is a common and water-soluble precursor used in the synthesis of these molybdenum-based catalysts.[4][5][6] Its primary role is to provide the molybdenum oxide species that are subsequently converted into the active MoS₂ phase through a sulfidation process. While essential as a molybdenum source, the presence of sodium in the final catalyst is often a significant concern, as it can adversely affect catalytic activity and stability.[7][8] This document provides detailed notes on the dual role of **sodium molybdate dihydrate** and protocols for catalyst synthesis and evaluation.

1. Role of Sodium Molybdate Dihydrate as a Catalyst Precursor

Sodium molybdate dihydrate serves as a source of molybdate ions (MoO₄²⁻) in aqueous solutions for catalyst preparation.[4][6] The synthesis of HDS catalysts generally involves

impregnating a porous support material (e.g., $\gamma\text{-Al}_2\text{O}_3$) with a solution containing the molybdenum precursor and a promoter salt (e.g., cobalt nitrate).[2] After impregnation, the material is dried and calcined to convert the precursors into their respective oxides (e.g., MoO_3 and Co_3O_4). The final and most crucial step is sulfidation, where the oxide species are transformed into the catalytically active mixed-metal sulfide phase, known as the Co-Mo-S phase.[2][3]

Alternative synthesis routes, such as hydrothermal methods, also utilize **sodium molybdate dihydrate** to produce MoS_2 nanostructures directly.[5][9][10]

2. Impact of Residual Sodium on Catalyst Performance

While sodium molybdate is a convenient precursor, the residual sodium (Na^+) ions can be detrimental to the catalyst's performance.

- **Deactivation:** Sodium is a known catalyst poison in HDS. It can lead to a significant loss of catalytic activity; a deposit of 1-3 wt% sodium can result in a 50% loss of activity.[8] The deactivation mechanism involves the blocking of active sites and a reduction in the catalyst's cracking function.[8]
- **Reduced Acidity:** Sodium impregnation has been shown to neutralize the acid sites on the catalyst support, which are important for certain hydrotreating reactions.[11]
- **Inhibition of Regeneration:** Catalysts containing more than 0.25 wt% sodium are generally not considered suitable for regeneration.[8] During the high-temperature regeneration process, sodium can react with the alumina support, causing a drastic reduction in surface area and leading to very low activity recovery.[8]
- **Effects on Selectivity:** Some studies suggest that the concentration of sodium can have a nonmonotonic effect on the selectivity of different HDS pathways.[7] An optimal, low concentration of sodium might increase the selectivity toward the cost-effective direct desulfurization (DDS) pathway over the hydrogenation (HYD) pathway.[7]

Data Presentation

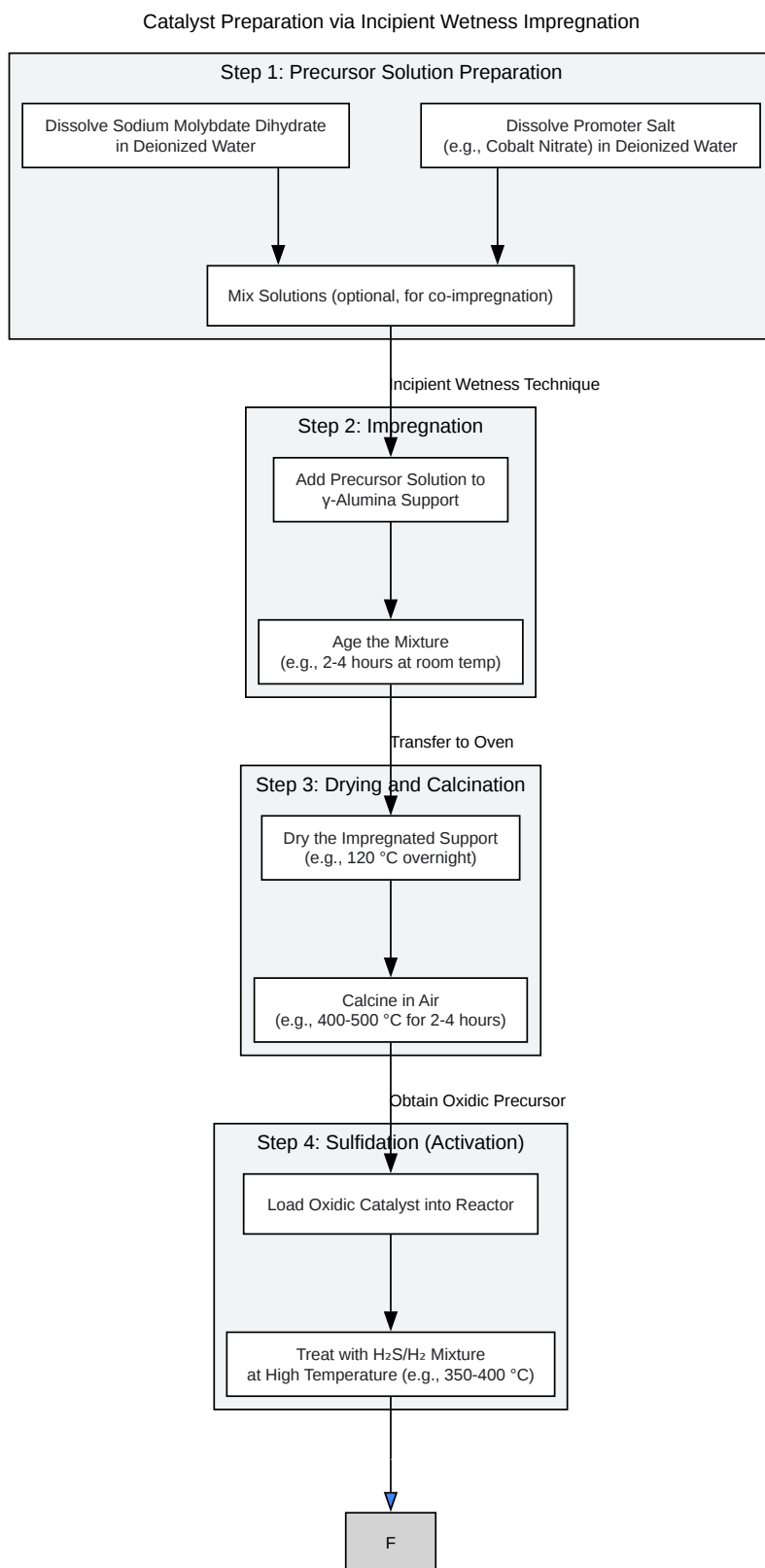
Table 1: Effect of Sodium Deposition on HDS Catalyst Activity This table summarizes the typical impact of sodium content on the activity of hydrotreating catalysts.

Sodium Content on Catalyst (wt%)	Approximate Activity Reduction	Reference
1%	10-20%	[8]
1-3%	~50%	[8]
5%	40-50%	[8]

Table 2: Comparison of Catalyst Properties with and without NaBH₄ Modification This table shows the effect of a sodium-containing modifying agent (NaBH₄) on the physical properties of a Co-Mo-S catalyst synthesized via a hydrothermal method.

Catalyst Sample	BET Specific Surface Area (m ² /g)	Key Observation	Reference
Co-Mo-S (Standard)	1.214	Standard hydrothermal synthesis	[12]
Co-Mo-S (NaBH ₄ Modified)	8.668	NaBH ₄ addition increases surface area	[12]

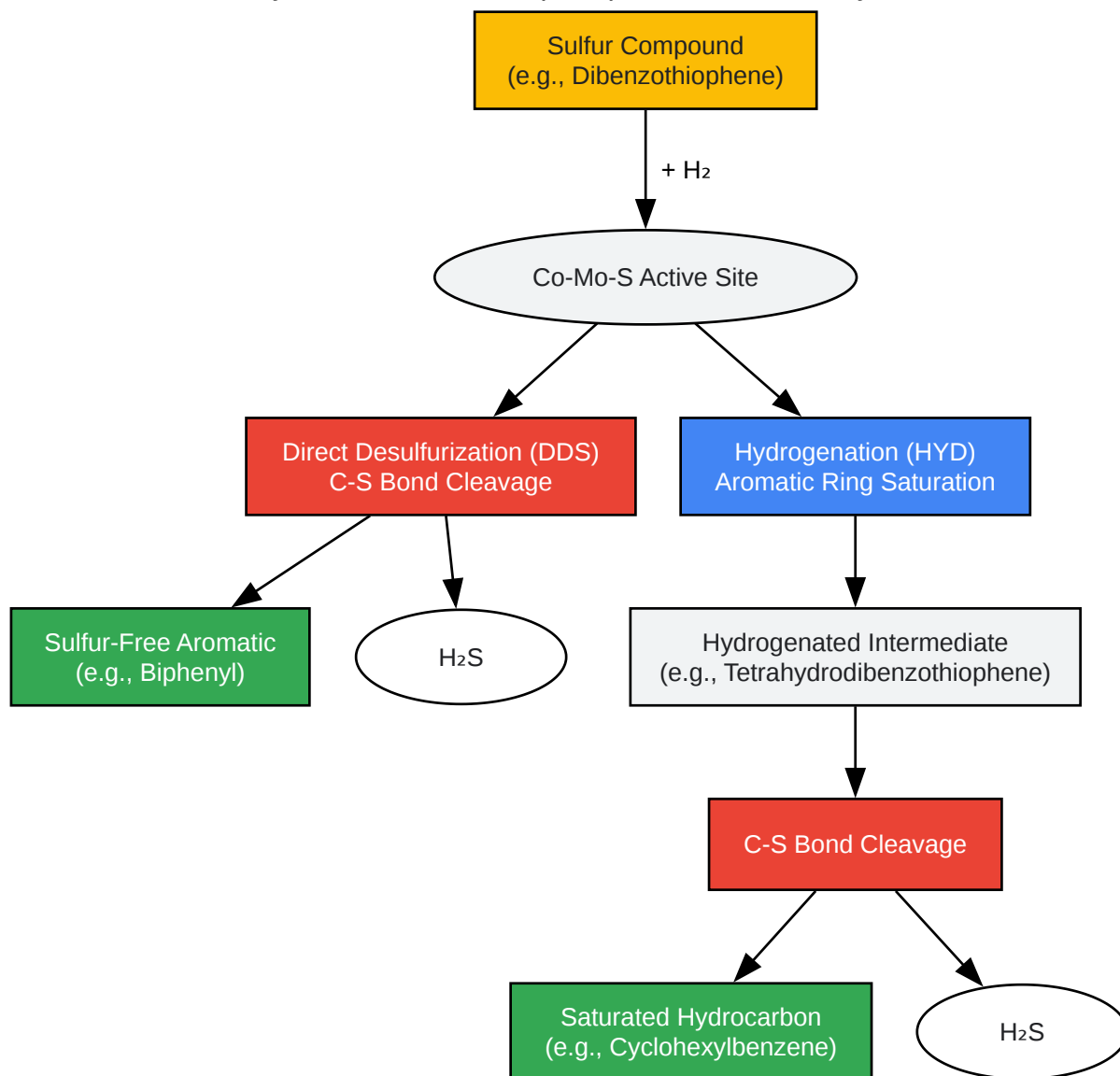
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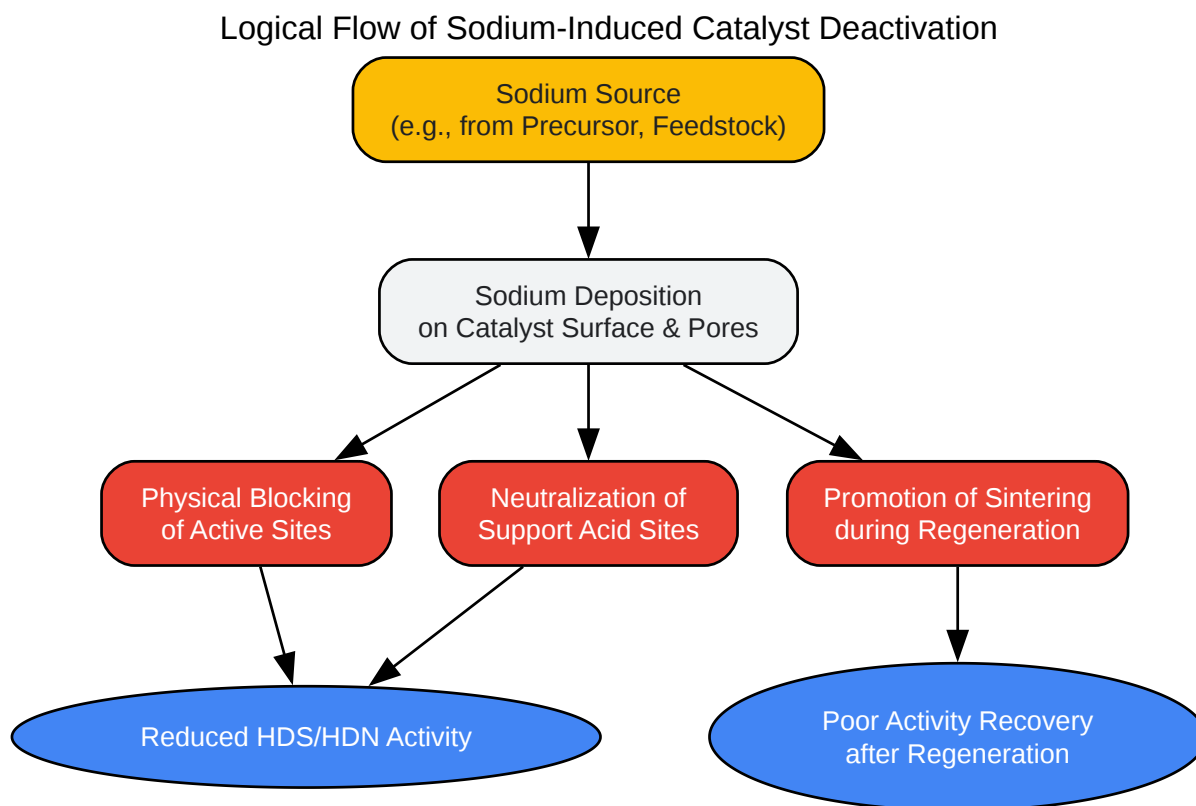
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Caption: Workflow for preparing a Co-Mo-S/ γ - Al_2O_3 catalyst.

Hydrodesulfurization (HDS) Reaction Pathways

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Caption: The two primary reaction pathways in HDS catalysis.



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Caption: How sodium deposition leads to catalyst deactivation.

Experimental Protocols

Protocol 1: Preparation of a Co-Mo/ γ -Al₂O₃ Catalyst via Incipient Wetness Impregnation

This protocol describes a standard method for preparing a promoted HDS catalyst using **sodium molybdate dihydrate**.

Materials:

- **Sodium Molybdate Dihydrate** ($\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$)
- Cobalt(II) Nitrate Hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Gamma-Alumina ($\gamma\text{-Al}_2\text{O}_3$) spheres or extrudates, high surface area ($>150 \text{ m}^2/\text{g}$)
- Deionized Water
- Drying oven, Tube furnace

Procedure:

- **Support Preparation:** Dry the $\gamma\text{-Al}_2\text{O}_3$ support at 120°C for 4 hours to remove physisorbed water. Allow to cool in a desiccator.
- **Determine Pore Volume:** Measure the total pore volume of the dried $\gamma\text{-Al}_2\text{O}_3$ support by water titration or use the value provided by the manufacturer. This is critical for the incipient wetness technique.
- **Molybdenum Impregnation Solution:** Prepare an aqueous solution of **sodium molybdate dihydrate**. The volume of the solution should be equal to the total pore volume of the alumina support to be used. The concentration should be calculated to achieve the desired molybdenum loading (e.g., 8-15 wt% Mo).
- **First Impregnation:** Add the molybdenum solution dropwise to the alumina support while gently mixing. Ensure uniform wetting.
- **Drying:** Age the wet material at room temperature for 2-4 hours in a covered container. Subsequently, dry the impregnated support at 120°C overnight.
- **Calcination:** Calcine the dried material in a furnace under a flow of dry air. Ramp the temperature at $5^\circ\text{C}/\text{min}$ to 450°C and hold for 4 hours.
- **Cobalt Impregnation Solution:** Prepare an aqueous solution of cobalt(II) nitrate hexahydrate. The volume should again match the pore volume of the now $\text{MoO}_3/\gamma\text{-Al}_2\text{O}_3$ material. The concentration should be calculated to achieve the desired cobalt loading (e.g., 2-4 wt% Co).
- **Second Impregnation:** Repeat the impregnation procedure (Step 4) with the cobalt solution.

- Final Drying and Calcination: Repeat the drying (Step 5) and calcination (Step 6) procedures to obtain the final oxidic catalyst precursor ($\text{CoO-MoO}_3/\gamma\text{-Al}_2\text{O}_3$).

Protocol 2: Hydrothermal Synthesis of a Co-Mo-S Catalyst

This protocol is adapted from a method for directly synthesizing the sulfide phase, which can be modified with sodium-containing reagents.[\[12\]](#)

Materials:

- Ammonium Molybdate Tetrahydrate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24}\cdot 4\text{H}_2\text{O}$) (Note: Sodium molybdate can also be used as the Mo source)
- Cobalt(II) Nitrate Hexahydrate ($\text{Co}(\text{NO}_3)_2\cdot 6\text{H}_2\text{O}$)
- Thiourea ($\text{CH}_4\text{N}_2\text{S}$) - Sulfur source
- (Optional) Sodium Borohydride (NaBH_4) - Modifying agent
- Deionized Water
- Teflon-lined stainless-steel autoclave

Procedure:

- Solution Preparation: In a beaker, dissolve 2.47 g of ammonium molybdate tetrahydrate, 0.815 g of cobaltous nitrate hexahydrate, and 3.0 g of thiourea in 60 mL of deionized water.
[\[12\]](#)
- Stirring: Stir the solution vigorously for 30 minutes at room temperature until all components are fully dissolved.
- (Optional Modification): To prepare a modified catalyst, slowly add 10.6 mg of sodium borohydride to the solution and continue stirring for another 10 minutes.[\[12\]](#)
- Hydrothermal Reaction: Transfer the solution into a 100 mL Teflon-lined autoclave. Seal the autoclave and heat it to 200 °C for 8 hours.

- **Cooling and Collection:** Allow the autoclave to cool naturally to room temperature. Collect the black precipitate by centrifugation or filtration.
- **Washing:** Wash the collected product multiple times with deionized water and then with ethanol to remove any unreacted precursors and impurities.
- **Drying:** Dry the final Co-Mo-S catalyst product in a vacuum oven at 80 °C overnight.

Protocol 3: Catalyst Activity Testing for HDS

This protocol outlines a general procedure for evaluating the performance of a prepared HDS catalyst in a lab-scale fixed-bed reactor.

Materials & Equipment:

- Prepared HDS catalyst, crushed and sieved (e.g., 20-40 mesh)
- High-pressure fixed-bed reactor system
- Model sulfur compound solution (e.g., 0.2 wt% dibenzothiophene in n-dodecane)
- High-pressure liquid pump
- Mass flow controllers for gases (H_2 , H_2S)
- Gas chromatograph (GC) with a flame ionization detector (FID) or sulfur chemiluminescence detector (SCD)

Procedure:

- **Catalyst Loading:** Load a known amount (e.g., 0.5-1.0 g) of the sieved catalyst into the reactor, mixed with inert SiC particles to ensure a stable catalyst bed and uniform flow distribution.
- **Sulfidation (Activation):**
 - Pressurize the reactor with hydrogen (H_2) to the desired reaction pressure (e.g., 3.0 MPa).

- Introduce a gas mixture of 10% H₂S in H₂ at a controlled flow rate.
- Heat the reactor to 350-400 °C at a rate of 3-5 °C/min and hold for 4-6 hours to ensure complete sulfidation of the oxidic precursor.
- HDS Reaction:
 - After sulfidation, switch the gas flow to pure hydrogen.
 - Introduce the liquid feed (model sulfur compound solution) into the reactor using the high-pressure pump at a set liquid hourly space velocity (LHSV).
 - Maintain constant reaction conditions: Temperature (e.g., 300-360 °C), Pressure (e.g., 3.0 MPa), and H₂/oil ratio.[13]
- Product Analysis:
 - Collect liquid product samples periodically after the reaction reaches a steady state.
 - Analyze the samples using a GC to determine the concentration of the sulfur compound and the desulfurized products.
- Performance Calculation: Calculate the HDS conversion based on the disappearance of the parent sulfur compound. Analyze the product distribution to determine the selectivity towards the DDS and HYD pathways.

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